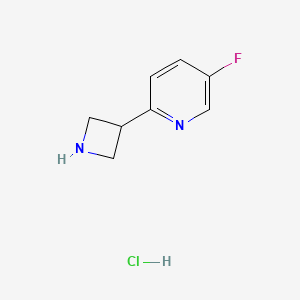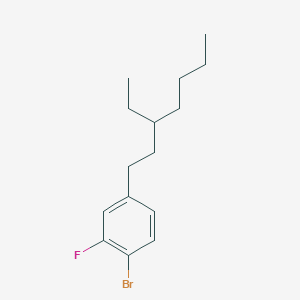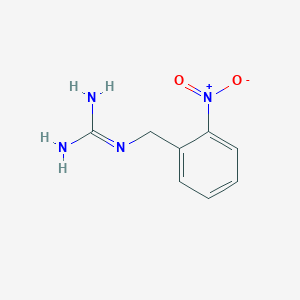
(2-Nitrobenzyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrobenzyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Guanidines are characterized by their strong basicity and ability to form multiple hydrogen bonds, making them valuable in numerous chemical reactions and biological processes.
准备方法
The synthesis of 1-(2-nitrobenzyl)guanidine typically involves the reaction of 2-nitrobenzyl chloride with guanidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial production methods for guanidines, including 1-(2-nitrobenzyl)guanidine, often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors to enhance efficiency and yield.
化学反应分析
1-(2-Nitrobenzyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium azide or thiols.
Common reagents and conditions used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Sodium azide, thiols.
Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted benzyl derivatives.
科学研究应用
1-(2-Nitrobenzyl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections caused by multidrug-resistant bacteria.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of 1-(2-nitrobenzyl)guanidine involves its interaction with cellular membranes and proteins. The compound can bind to phospholipids in the cell membrane, leading to membrane disruption and increased permeability. This results in the dissipation of the proton motive force and accumulation of intracellular ATP, ultimately causing cell death. Additionally, the compound can interact with specific proteins and enzymes, inhibiting their function and leading to cellular dysfunction.
相似化合物的比较
1-(2-Nitrobenzyl)guanidine can be compared with other similar compounds such as:
1-(2-Aminobenzyl)guanidine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-(2-Chlorobenzyl)guanidine: Contains a chlorine atom instead of a nitro group, resulting in different chemical properties and applications.
1-(2-Methylbenzyl)guanidine:
The uniqueness of 1-(2-nitrobenzyl)guanidine lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-[(2-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)11-5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2,(H4,9,10,11) |
InChI 键 |
GXEMLCGYXFYYEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN=C(N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


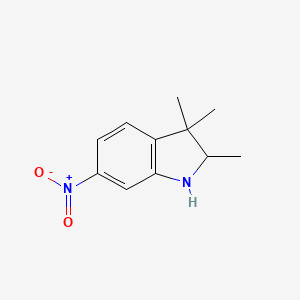

![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
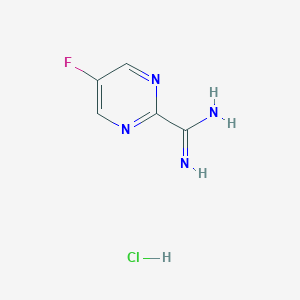
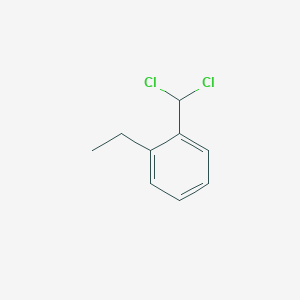
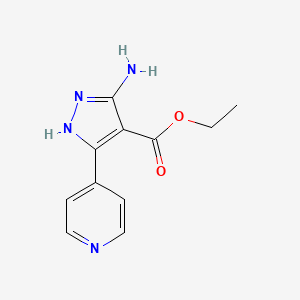
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
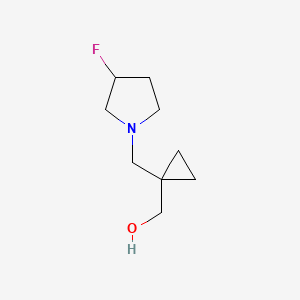
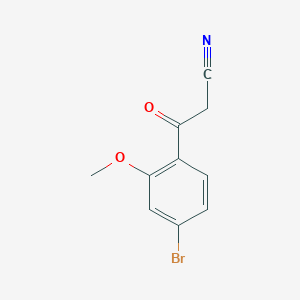
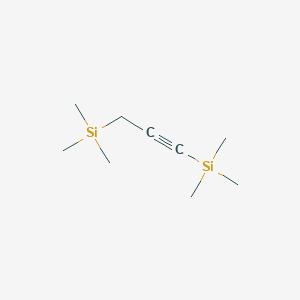
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
